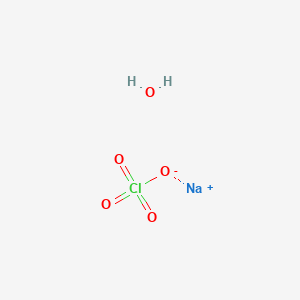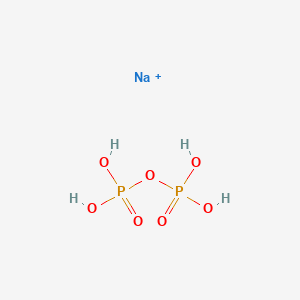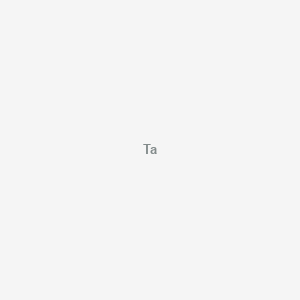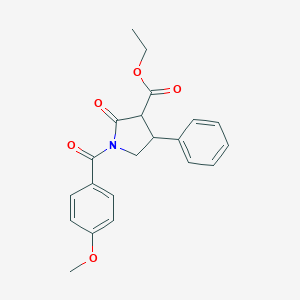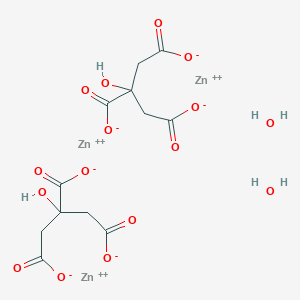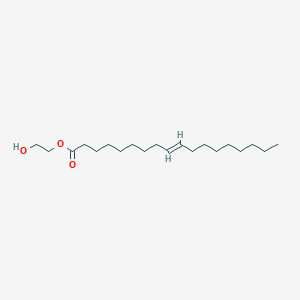
2-Hydroxyethyl oleate
Übersicht
Beschreibung
It is a colorless to pale yellow liquid with a molecular formula of C20H38O3 and a molecular weight of 326.51 g/mol . This compound is commonly used in various industrial applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
2-Hydroxyethyl oleate, also known as Glycol oleate, is a compound with the molecular formula C20H38O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that oleate hydratases, which are enzymes capable of selective water addition reactions to a broad range of unsaturated fatty acids, can interact with oleic acid to produce 10-®-hydroxy stearic acid
Biochemical Pathways
Oleate hydratases are known to catalyze the hydroxylation of oleic acid to 10-®-hydroxy stearic acid . This suggests that this compound may be involved in similar biochemical pathways.
Biochemische Analyse
Biochemical Properties
2-Hydroxyethyl oleate interacts with various enzymes and proteins. For instance, it is a substrate for oleate hydratase, an enzyme that catalyzes the addition of water to the carbon-carbon double bond of oleic acid to produce ®-10-hydroxystearic acid . This enzyme requires an FAD cofactor to optimize the active site structure .
Cellular Effects
In cellular contexts, this compound has been shown to influence cell function. For example, it has been observed to have dose- and time-dependent effects on mitochondrial fusion/fission proteins and cell viability in HepG2 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes like oleate hydratase. The enzyme requires an FAD cofactor that functions to optimize the active site structure . A wide range of unsaturated fatty acids can be hydrated at the C10 and in some cases the C13 position .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the highest dose of oleate induced a decrease in DRP1 content without changes in MFN2 content in association with cell viability maintenance .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is a substrate for oleate hydratase, which is involved in the hydration of unsaturated fatty acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl oleate can be synthesized through the esterification of oleic acid with ethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous esterification of oleic acid with ethylene glycol in the presence of a catalyst. The reaction mixture is heated to a specific temperature, and the water formed during the reaction is continuously removed to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl oleate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a bioactive compound with anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene glycol monooleate: Similar in structure but lacks the hydroxyl group on the ethylene glycol moiety.
Oleic acid: The parent fatty acid from which 2-hydroxyethyl oleate is derived.
Glycerol monooleate: Contains a glycerol backbone instead of ethylene glycol.
Uniqueness
This compound is unique due to the presence of both an ester and a hydroxyl group, which imparts distinct chemical reactivity and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
9004-96-0 |
|---|---|
Molekularformel |
C20H38O3 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
2-hydroxyethyl octadec-9-enoate |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3 |
InChI-Schlüssel |
MUHFRORXWCGZGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCO |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCO |
Key on ui other cas no. |
4500-01-0 9004-96-0 |
Physikalische Beschreibung |
Yellow liquid with a fatty odor; [BASF MSDS] |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
9004-96-0 |
Synonyme |
Kessco Ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


